N-(anilinocarbonyl)-2-chloroacetamide

Descripción general

Descripción

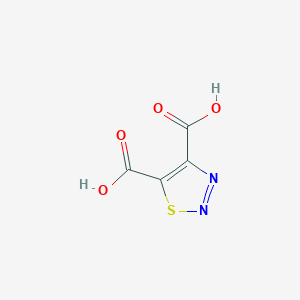

“N-(anilinocarbonyl)-2-chloroacetamide” is an organic compound containing an amide group (-CONH2), a chloro group (-Cl), and an aniline group (a benzene ring attached to an amino group). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be influenced by the presence of the amide, chloro, and aniline groups. These groups could affect the compound’s polarity, shape, and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures often undergo nucleophilic addition reactions, especially those involving carbonyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Synthesis Applications

N-(anilinocarbonyl)-2-chloroacetamide has been utilized as a key intermediary in the synthesis of complex organic compounds. For instance, it has been employed in the creation of fused thiazolo[3,2-a]pyrimidinones, where it acts as a doubly electrophilic building block. This process involves the formation of ring-annulated products through the elimination of by-products such as aniline or 2-aminobenzothiazole, with the synthesized compounds confirmed through analytical and spectral studies (B. Janardhan, B. Srinivas, B. Rajitha, & Á. Péter, 2014).

Potential Therapeutic Effects

In a study exploring the therapeutic potential of a novel anilidoquinoline derivative, this compound showed significant antiviral and antiapoptotic effects in vitro. This was further demonstrated in vivo, where it led to a significant decrease in viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting its potential therapeutic applications (Joydeep Ghosh et al., 2008).

Environmental and Pharmacokinetic Studies

The compound has been the subject of pharmacokinetic and environmental degradation studies. Research on chloroacetamides, including this compound, has looked into their lipophilicity and potential biological activity, predicting essential properties that affect biological activity through simple experimental techniques and chemometric approaches (G. Vastag, S. Apostolov, & Borko M. Matijević, 2018). Another study focused on the anaerobic biodegradation of chloroacetamide herbicides, including acetochlor, a related compound, highlighting the environmental impact and degradation pathways of these chemicals (Junwei Liu et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on a compound like “N-(anilinocarbonyl)-2-chloroacetamide” would likely depend on its properties and potential applications. For example, if it shows promise in a particular field (such as medicine or materials science), further studies could be conducted to explore these possibilities .

Propiedades

IUPAC Name |

2-chloro-N-(phenylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYESSOGZWOBKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450470 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-23-5 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)

![tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate](/img/structure/B3052844.png)